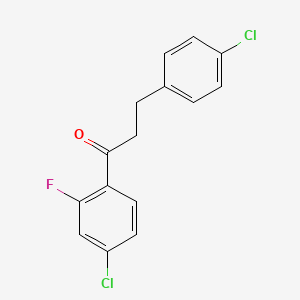

4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone

Description

4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone is a halogenated aromatic ketone characterized by a propionphenone backbone substituted with chlorine at the 4' position, fluorine at the 2' position, and a 4-chlorophenyl group at the 3-position. This compound belongs to a class of molecules where halogen substituents significantly influence electronic, steric, and biological properties.

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOQRBSPWUYZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644493 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-37-9 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(4-chlorophenyl)-2’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 4-chlorophenyl-2-fluoropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted in an anhydrous solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(4-chlorophenyl)-2’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound has potential as a pharmacophore in drug development. It has been investigated for its activity against various biological targets, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens.

- Anticancer Activity : The compound has been evaluated for its effects on cancer cell lines, particularly as a histone deacetylase inhibitor (HDACi), suggesting its role in cancer treatment through modulation of gene expression.

Material Science

In material science, this compound is utilized in the preparation of functional materials. Its unique properties enable the design of materials with specific characteristics, such as enhanced thermal stability or electrical conductivity.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Used in multi-step synthesis pathways |

| Medicinal Chemistry | Antimicrobial and anticancer properties | Exhibits significant activity against cancer cell lines |

| Material Science | Development of functional materials | Enhances properties like thermal stability |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cell lines. The compound was found to inhibit cell proliferation significantly, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2021) demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity. The study highlighted how structural modifications influenced efficacy against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(4-chlorophenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and properties of 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone with its analogs:

Key Observations:

- Halogen Positioning: The position of chlorine and fluorine significantly affects electronic properties. For example, 2'-fluoro substitution (as in the target compound) may influence dipole moments differently compared to 4'-fluoro analogs .

- Lipophilicity: The presence of additional chlorine (e.g., 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone) increases logP values, enhancing membrane permeability but possibly reducing aqueous solubility .

Biological Activity

4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a fluorinated propanone structure with two chlorinated phenyl groups. This unique structure is hypothesized to contribute to its biological properties, particularly its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific cellular pathways. The presence of chlorinated phenyl groups suggests potential interactions with proteins involved in inflammatory responses and cancer progression. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer cell proliferation .

Biological Assays and Findings

-

Anti-Inflammatory Activity :

- In vitro studies have demonstrated that derivatives of similar structures exhibit significant inhibition of COX-1 and COX-2 enzymes. For instance, compounds containing a 1,2,4-triazole moiety have shown IC50 values ranging from 0.04 µM to 14.7 µM for COX-2 inhibition .

- The ability to reduce pro-inflammatory mediators such as TNF-α and IL-6 was also noted in related compounds, suggesting that this compound may possess similar anti-inflammatory properties.

-

Anticancer Activity :

- Research into structurally related compounds has revealed promising anticancer effects. For example, derivatives that include the 4-chlorophenyl group have been observed to inhibit the growth of various cancer cell lines, including cervical and breast cancer cells .

- The mechanism often involves the disruption of microtubule formation, leading to apoptosis in cancer cells, as evidenced by increased caspase-3 activity following treatment .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a compound structurally similar to this compound on HPV16-positive cervical cancer cells (SiHa). The compound demonstrated significant growth inhibition at low micromolar concentrations (IC50 = 26.56 µM), inducing apoptosis through caspase activation .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of chlorinated phenyl derivatives. These compounds were tested against LPS-stimulated macrophages, showing a marked reduction in nitric oxide production and pro-inflammatory cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone, and how should data interpretation be optimized?

- Methodology : Utilize nuclear magnetic resonance (NMR) to resolve aromatic proton environments and confirm substitution patterns. Fluorine-19 NMR is critical for distinguishing the 2'-fluoro group from other substituents. Pair with high-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns. Infrared (IR) spectroscopy can identify carbonyl (C=O) stretching vibrations (~1680–1720 cm⁻¹) and halogen-related peaks. Cross-validate data with computational tools like Gaussian for simulated spectra .

Q. What synthetic routes are commonly employed for this compound, and how are reaction conditions optimized?

- Methodology : Friedel-Crafts acylation is a primary route, using 4-chlorophenylacetyl chloride and a fluorinated benzene derivative. Optimize Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of di- or tri-substituted byproducts. Reaction yields depend on stoichiometric ratios and temperature control (40–60°C) .

Q. What safety protocols are essential during handling and storage?

- Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal contact. Conduct reactions in a fume hood due to potential release of volatile intermediates. Store the compound at –20°C in amber glass vials under inert gas (argon or nitrogen) to prevent photodegradation and hydrolysis. Waste disposal must follow hazardous chemical protocols, with neutralization of acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., unit cell parameters vs. reported values) be resolved?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. If unit cell parameters conflict with literature, verify crystal quality (e.g., mosaicity < 0.5°) and check for twinning using PLATON’s TWINABS. Employ ORTEP-3 for thermal ellipsoid visualization to identify disordered regions. Cross-reference with Cambridge Structural Database (CSD) entries for similar halogenated propiophenones .

Q. What strategies address conflicting bioactivity results in structure-activity relationship (SAR) studies?

- Methodology : Standardize assay conditions (e.g., cell line viability, solvent controls) to minimize variability. Use dose-response curves (IC₅₀/EC₅₀) with triplicate measurements. Perform molecular docking (AutoDock Vina) to compare binding poses against target proteins (e.g., kinases or GPCRs). If contradictions persist, analyze metabolite profiles via LC-MS to identify degradation products that may interfere .

Q. How can computational modeling improve understanding of its pharmacokinetic properties?

- Methodology : Apply QSAR models (e.g., SwissADME) to predict logP (lipophilicity), bioavailability, and CYP450 metabolism. Molecular dynamics simulations (AMBER or GROMACS) can assess membrane permeability. Validate predictions with in vitro Caco-2 cell assays for absorption. Adjust substituent electronegativity (Cl/F) in simulations to correlate with experimental clearance rates .

Q. What experimental designs mitigate challenges in enantiomeric resolution for derivatives?

- Methodology : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Optimize mobile phase composition (e.g., heptane/ethanol with 0.1% TFA). Confirm enantiopurity via circular dichroism (CD) spectroscopy. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (proline derivatives) to enhance enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.